4-(4,4-Dimethylpiperidin-1-yl)butanoic acid hydrochloride

Description

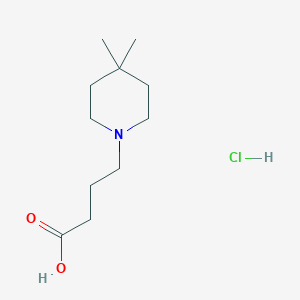

4-(4,4-Dimethylpiperidin-1-yl)butanoic acid hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with two methyl groups at the 4-position, linked to a butanoic acid chain. Its hydrochloride salt form enhances solubility, a critical feature for bioavailability in drug formulations.

Key structural characteristics include:

- Piperidine core: A six-membered saturated ring with nitrogen, modified by 4,4-dimethyl substitution, increasing steric bulk and lipophilicity compared to unsubstituted piperidine derivatives.

- Butanoic acid moiety: A carboxylic acid group contributes to polarity and salt formation.

- Hydrochloride salt: Improves stability and solubility in aqueous systems.

Properties

IUPAC Name |

4-(4,4-dimethylpiperidin-1-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-11(2)5-8-12(9-6-11)7-3-4-10(13)14;/h3-9H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOPJLHWWXVFFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CCCC(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethylpiperidin-1-yl)butanoic acid hydrochloride typically involves the following steps:

Formation of 4,4-Dimethylpiperidine: This can be achieved by the alkylation of piperidine with methyl iodide in the presence of a base such as sodium hydride.

Attachment of Butyric Acid Moiety: The 4,4-Dimethylpiperidine is then reacted with butyric acid or its derivatives under acidic conditions to form the desired product.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethylpiperidin-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated derivatives.

Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

4-(4,4-Dimethylpiperidin-1-yl)butanoic acid hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of receptor-ligand interactions due to its piperidine structure.

Medicine: Potential use in the development of pharmaceutical agents targeting neurological pathways.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethylpiperidin-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic: Compounds like 4-((Dimethylamino)methyl)benzoic acid hydrochloride exhibit aromaticity, which influences electronic properties and binding interactions compared to aliphatic piperidine derivatives .

Bendamustine-Related Compounds ()

Bendamustine hydrochloride and its impurities (e.g., Related Compounds A, C, D) share a butanoic acid moiety but differ in heterocyclic substituents:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Bendamustine Hydrochloride | C₁₆H₂₃N₃O₄ | 321.38 | Benzimidazole core, bis-hydroxyethylamino |

| Bendamustine Related Compound C | C₁₄H₁₈ClN₃O₂ | 295.77 | Chloroethylamino group |

| Target Compound* | C₁₁H₂₂ClNO₂ | 235.76 | Piperidine core, no aromaticity |

Key Observations :

- Functional Groups : Bendamustine’s hydroxyethyl and chloroethyl substituents are associated with alkylating activity, whereas the target’s dimethyl groups may modulate steric effects .

Imidazole Derivatives ()

4-(2-Methyl-1H-imidazol-1-yl)butanoic acid hydrochloride (CAS 1094607-15-4) shares the butanoic acid-hydrochloride motif but incorporates an imidazole ring:

- Molecular Formula : C₈H₁₃ClN₂O₂ (MW 204.65).

- Comparison : The imidazole ring’s aromaticity and hydrogen-bonding capacity contrast with the saturated piperidine core of the target compound, influencing solubility and receptor affinity .

Physicochemical and Pharmacopeial Standards

- Water Content : ≤1.0% (USP 〈921〉) .

- Microbial Limits : Total aerobic microbial count ≤10³ CFU/g (USP 〈61〉) .

- Endotoxins : <0.5 USP units/mg (USP 〈85〉) .

These standards suggest stringent purity requirements for pharmaceutical applications.

Biological Activity

4-(4,4-Dimethylpiperidin-1-yl)butanoic acid hydrochloride, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various piperidine derivatives that exhibit diverse pharmacological effects, including neuroprotective and antitumor activities.

Chemical Structure

The compound features a piperidine ring substituted with a butanoic acid moiety. The presence of the dimethyl group enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. These interactions can modulate various signaling pathways, leading to physiological effects such as:

- Inhibition of neurotransmitter uptake : This may enhance synaptic transmission.

- Receptor modulation : It may act as an agonist or antagonist at specific receptors, influencing neuronal excitability and neurotransmission.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that compounds similar to 4-(4,4-Dimethylpiperidin-1-yl)butanoic acid can protect neuronal cells from apoptosis induced by oxidative stress .

- Antitumor Activity : Preliminary studies suggest that derivatives of piperidine, including this compound, may have cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values below 10 µM against various tumor cell lines .

Case Studies

-

Neuroprotection in Cell Models :

- A study assessed the neuroprotective properties of piperidine derivatives in neuroblastoma cell lines. The results indicated that treatment with this compound significantly reduced cell death in response to oxidative stress compared to untreated controls.

- Cytotoxicity Against Cancer Cells :

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for 4-(4,4-Dimethylpiperidin-1-yl)butanoic acid hydrochloride, and what key reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4,4-dimethylpiperidine and a butanoic acid derivative (e.g., bromobutanoic acid) under acidic conditions. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation .

- Stoichiometry : A 1:1.2 molar ratio of piperidine to acid chloride minimizes unreacted starting material .

- Purification : Recrystallization using ethanol/water mixtures improves purity (>95%). Post-synthesis, chloride ion titration confirms hydrochloride salt formation .

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Identifies dimethyl groups on the piperidine ring (δ 1.2–1.4 ppm for methyl protons) and the butanoic acid backbone .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 234.17) .

- Purity Assessment :

- HPLC-UV : Achieves ≥98% purity using a C18 column and acidic mobile phase .

Q. How do physicochemical factors such as pH, temperature, and solvent selection impact the compound's stability?

- Methodological Answer :

- pH : Higher solubility in acidic buffers (pH 3–4) due to protonation of the piperidine nitrogen. Neutral pH promotes precipitation .

- Temperature : Degradation occurs above 40°C; store at 2–8°C in anhydrous conditions to prevent hydrolysis .

- Solvents : Use aprotic solvents (e.g., DMSO) for long-term stability; avoid aqueous solutions unless buffered .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from assay variability or impurities. Strategies include:

- Cross-Validation : Use orthogonal assays (e.g., surface plasmon resonance and cellular viability assays) .

- Purity Analysis : LC-MS to detect trace impurities (<0.5%) that may interfere with activity .

- Standardized Protocols : Fix serum concentration (e.g., 10% FBS) and cell passage number in biological assays .

Q. What computational/experimental approaches elucidate the compound's molecular targets and mechanism of action?

- Methodological Answer :

- Molecular Docking : Screen against GPCR or kinase crystal structures to prioritize targets (e.g., dopamine receptors) .

- Transcriptomic Profiling : RNA-seq identifies differentially expressed pathways (e.g., apoptosis regulators) .

- CRISPR-Cas9 Knockout : Validate target relevance in disease models (e.g., cancer cell lines) .

Q. How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Use BINAP-Ru complexes for hydrogenation steps (ee >95%) .

- Chiral Resolution : Immobilized lipases (e.g., Candida antarctica) resolve racemic mixtures .

- Monitoring : Chiral HPLC tracks enantiomeric excess (ee) during process development .

Q. What strategies resolve conflicting pharmacokinetic data in preclinical models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.